Cas no 163019-28-1 (2-(Benzenesulfonyl)-N,N-diethylacetamide)

2-(Benzenesulfonyl)-N,N-diethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(Benzenesulfonyl)-N,N-diethylacetamide
- AKOS015996847
- N,N-diethylphenylsulfonylacetamide
- SS-4446
- N,N-Diethyl-2-(phenylsulfonyl)acetamide
- MFCD04274826
- CS-0447564
- 163019-28-1
- DTXSID00438283
- Z19128225
-
- MDL: MFCD04274826
- インチ: InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
- InChIKey: KEAACMAWBWZGJR-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 255.09291458g/mol
- どういたいしつりょう: 255.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(Benzenesulfonyl)-N,N-diethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI38083-1mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI38083-5mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI38083-500mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 500mg |
$302.00 | 2024-04-20 | |
abcr | AB338830-500 mg |
2-(Benzenesulfonyl)-N,N-diethylacetamide; 97% |
163019-28-1 | 500MG |
€192.90 | 2022-06-10 | ||
Apollo Scientific | OR303054-500mg |
2-(Benzenesulfonyl)-N,N-diethylacetamide |
163019-28-1 | 500mg |
£147.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518231-500mg |
N,N-diethyl-2-(phenylsulfonyl)acetamide |
163019-28-1 | 98% | 500mg |
¥1053 | 2023-04-15 | |
A2B Chem LLC | AI38083-10mg |
2-(Benzenesulfonyl)-n,n-diethylacetamide |
163019-28-1 | >97% | 10mg |
$240.00 | 2024-04-20 | |
Crysdot LLC | CD12136022-5g |
N,N-Diethyl-2-(phenylsulfonyl)acetamide |
163019-28-1 | 95+% | 5g |
$826 | 2024-07-24 |
2-(Benzenesulfonyl)-N,N-diethylacetamide 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
2-(Benzenesulfonyl)-N,N-diethylacetamideに関する追加情報
Professional Introduction to 2-(Benzenesulfonyl)-N,N-diethylacetamide (CAS No. 163019-28-1)
2-(Benzenesulfonyl)-N,N-diethylacetamide, identified by its Chemical Abstracts Service (CAS) number 163019-28-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl amides, a structural motif widely recognized for its diverse biological activities and pharmacological potential. The presence of both a benzenesulfonyl group and diethylamino substituents in its molecular framework contributes to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The synthesis and characterization of 2-(Benzenesulfonyl)-N,N-diethylacetamide have been extensively studied due to its relevance in the development of novel therapeutic agents. The benzenesulfonyl moiety, in particular, is known for its ability to interact with biological targets such as enzymes and receptors, often leading to potent inhibitory effects. This feature has made sulfonyl derivatives attractive candidates for the treatment of various diseases, including metabolic disorders, inflammatory conditions, and infectious diseases.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of sulfonyl amides as lead compounds for drug discovery. The diethylamino group in 2-(Benzenesulfonyl)-N,N-diethylacetamide enhances the compound's solubility and bioavailability, which are critical factors for effective drug delivery. Moreover, the flexibility provided by the N,N-diethylamino moiety allows for conformational adjustments that can optimize binding affinity to biological targets.
One of the most compelling aspects of 2-(Benzenesulfonyl)-N,N-diethylacetamide is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Several studies have demonstrated that sulfonyl amides can disrupt kinase activity by competing with ATP for binding sites or by stabilizing inactive conformations of these enzymes. The structural features of 2-(Benzenesulfonyl)-N,N-diethylacetamide make it a promising candidate for further optimization as a kinase inhibitor.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of sulfonyl amide derivatives with enhanced pharmacological properties. These computational approaches allow researchers to predict the binding modes of 2-(Benzenesulfonyl)-N,N-diethylacetamide with target proteins, thereby guiding the development of more effective analogs. For instance, virtual screening techniques have been employed to identify structural modifications that could improve binding affinity or selectivity against specific kinases.
The role of 2-(Benzenesulfonyl)-N,N-diethylacetamide in drug discovery extends beyond kinase inhibition. Emerging evidence suggests that this compound may also exhibit antimicrobial and anti-inflammatory properties. The benzenesulfonyl group is known to interfere with bacterial cell wall synthesis and protein synthesis, making it a potential candidate for combating resistant bacterial strains. Additionally, sulfonyl amides have been reported to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX.
The synthesis of 2-(Benzenesulfonyl)-N,N-diethylacetamide typically involves multi-step organic reactions, including sulfonylation and amidation processes. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have been particularly useful in streamlining the synthetic route and enhancing scalability.
In conclusion, 2-(Benzenesulfonyl)-N,N-diethylacetamide (CAS No. 163019-28-1) represents a significant advancement in medicinal chemistry due to its versatile biological activities and pharmacological potential. Its structural features make it an ideal candidate for further research aimed at developing novel therapeutic agents targeting various diseases. As computational methods continue to evolve, the optimization of 2-(Benzenesulfonyl)-N,N-diethylacetamide and its derivatives will likely lead to groundbreaking discoveries in drug development.
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